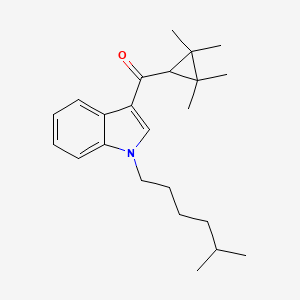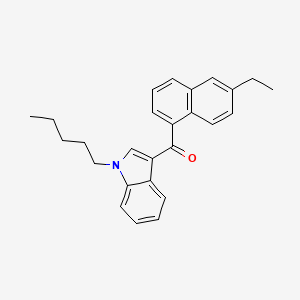
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-methylhexyl) analog differs from UR-144 by having a methyl group at the end of the alkane chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Regulatory Classification and Controls
The substance (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, closely related to the queried compound, has been placed into Schedule I of the Controlled Substances Act. This classification addresses its regulatory controls and the administrative, civil, and criminal sanctions applicable to handlers of such substances (Federal register, 2016).
2. Identification and Characterization
A study identified the synthetic cannabinoid UR-144, structurally similar to the queried compound, in commercial 'legal high' products. Along with UR-144, six related compounds were detected, highlighting the diversity and complexity of such substances in commercial products (Drug testing and analysis, 2013).
3. Genotoxic Properties
Research has investigated the genotoxic properties of XLR-11, a compound structurally akin to the queried molecule. This study provided insights into the DNA-damaging properties of such drugs in different experimental systems, contributing to understanding their potential health risks (Archives of Toxicology, 2016).
4. Structural Elucidation of Related Compounds
A study identified a new isomer of a tetramethylcyclopropoylindole, related to the queried compound. This research contributed to the structural knowledge and potential synthesis pathways of such substances (Forensic science international, 2014).
5. Metabolic Profiling
The metabolism of XLR-11, a compound closely related to the queried chemical, was studied in human urine and hepatoma cells. This research is significant for understanding the biotransformation and potential detection of such substances in biological matrices (Drug testing and analysis, 2015).
Eigenschaften
Molekularformel |
C23H33NO |
|---|---|
Molekulargewicht |
339.5 |
IUPAC-Name |
[1-(5-methylhexyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H33NO/c1-16(2)11-9-10-14-24-15-18(17-12-7-8-13-19(17)24)20(25)21-22(3,4)23(21,5)6/h7-8,12-13,15-16,21H,9-11,14H2,1-6H3 |
InChI-Schlüssel |
JOVRITWYDROVAQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Synonyme |
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






